N-(But-3-yn-1-yl)-3,3-dimethylcyclobutan-1-amine
Description
Properties
Molecular Formula |
C10H17N |
|---|---|
Molecular Weight |
151.25 g/mol |
IUPAC Name |
N-but-3-ynyl-3,3-dimethylcyclobutan-1-amine |
InChI |
InChI=1S/C10H17N/c1-4-5-6-11-9-7-10(2,3)8-9/h1,9,11H,5-8H2,2-3H3 |
InChI Key |
GZGGZXGKRQMBSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)NCCC#C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(But-3-yn-1-yl)-3,3-dimethylcyclobutan-1-amine typically involves the reaction of 3,3-dimethylcyclobutanone with but-3-yn-1-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(But-3-yn-1-yl)-3,3-dimethylcyclobutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the compound into corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether, sodium borohydride (NaBH4) in methanol.
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-(But-3-yn-1-yl)-3,3-dimethylcyclobutan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-(But-3-yn-1-yl)-3,3-dimethylcyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Cyclobutane-Containing Amines
The cyclobutane ring introduces significant ring strain, which enhances reactivity compared to larger cyclic or acyclic amines. Key comparisons include:
- 3,3-Dimethylcyclobutan-1-amine hydrochloride (C₆H₁₄ClN, MW 135.64): The hydrochloride derivative of the parent amine lacks the alkyne substituent but shares the dimethylcyclobutane core. Its sensitivity to air/moisture necessitates storage under inert gas, suggesting similar stability concerns for the free base form of the target compound .
- 1-(1-(3,4-Dichlorophenyl)cyclobutyl)-N,N,3-trimethylbutan-1-amine (C₁₅H₂₂Cl₂N, MW 299.25): This compound demonstrates how bulky aromatic substituents on the cyclobutane ring reduce solubility in polar solvents compared to the target compound’s alkyne group .
Alkyne-Containing Amines
The terminal alkyne group enables click chemistry applications, contrasting with non-alkyne analogs:
- (But-3-yn-1-yl)dimethylamine (C₆H₁₁N, MW 97.16): This simpler analog lacks the cyclobutane ring but shares the butynylamine group. Its lower molecular weight correlates with higher volatility and lower boiling point than the target compound .
- N-(Prop-2-yn-1-yl)aniline (C₉H₉N, MW 131.18): The presence of an aromatic ring increases conjugation but reduces alkyne reactivity compared to the target’s aliphatic structure .
Branched Alkyl Amines
Branched alkyl chains influence steric effects and solubility:
- N-Ethyl-3,3-dimethylbutan-1-amine (C₈H₁₉N, MW 129.25): The absence of a cyclic structure results in higher flexibility and lower melting points compared to the rigid cyclobutane-containing target compound .
Table 1: Key Physicochemical Properties of Selected Compounds
*Estimated based on structural analogs.
Cyclobutane Ring Strain
The dimethylcyclobutane core increases susceptibility to ring-opening reactions under acidic or thermal conditions compared to unstrained analogs like N-ethyl-3,3-dimethylbutan-1-amine .
Alkyne Reactivity
The terminal alkyne group participates in:
Biological Activity
N-(But-3-yn-1-yl)-3,3-dimethylcyclobutan-1-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound features a cyclobutane ring with a butynyl substituent and a dimethylamine group. Its unique structure suggests potential interactions with various biological targets, leading to diverse pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites, which alters metabolic pathways. This inhibition can lead to significant biological responses.
Receptor Binding : It may bind to certain receptors on cell surfaces, modulating signaling pathways and influencing cellular responses. This property opens avenues for therapeutic applications in various diseases.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In studies evaluating its effectiveness against various bacterial and fungal strains:
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 20 |
| Candida albicans | 22 |
| Aspergillus flavus | 18 |
The compound demonstrated inhibition zones ranging from 18 mm to 25 mm against both Gram-positive and Gram-negative bacteria, as well as antifungal activity comparable to standard antibiotics.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. Notably:
| Cell Line | EC50 (μM) | Notes |
|---|---|---|
| Glioblastoma | 20 | Selective against cancer cells |
One derivative of the compound showed significant inhibitory effects on glioblastoma cell lines while exhibiting low cytotoxicity towards non-cancerous cells. This selectivity suggests a promising therapeutic window for treating malignant tumors with reduced side effects .
Case Studies
Several studies have provided insights into the biological activity of this compound:
- Antimicrobial Effects : A study synthesized derivatives that included this compound and tested them against various pathogens. The results revealed promising antimicrobial activities enhanced by the presence of specific substituents.
- Anticancer Screening : Another investigation focused on related compounds that inhibited the AKT2/PKBβ pathway, critical in glioma treatment. The compounds demonstrated effective EC50 values against glioma cells while maintaining low toxicity levels in normal cells .
Research Findings
The following table summarizes key findings from studies on the biological activity of this compound:
| Activity | Target Organisms/Cells | Inhibition Zone (mm) | EC50 (μM) | Notes |
|---|---|---|---|---|
| Antimicrobial | S. aureus, E. coli, fungi | 18 - 25 | N/A | Comparable to standard antibiotics |
| Anticancer | Glioblastoma cell lines | N/A | 20 | Selective against cancer cells |
| Enzyme Inhibition | Various enzymes | N/A | N/A | Potential for metabolic modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
